molecular formula C7H16ClNO B12277190 (S)-3-Propoxypyrrolidine

(S)-3-Propoxypyrrolidine

Cat. No.: B12277190
M. Wt: 165.66 g/mol
InChI Key: PNUGVZIJVXDZCA-FJXQXJEOSA-N
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Description

(S)-3-Propoxypyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Propoxypyrrolidine typically involves the enantioselective reduction of a suitable precursor. One common method is the asymmetric hydrogenation of 3-Propoxypyrrole using a chiral catalyst. This reaction is usually carried out under mild conditions, with hydrogen gas and a chiral rhodium or ruthenium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of chiral catalysts in large-scale production ensures the enantioselectivity of the product.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Propoxypyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-3-Propoxypyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: this compound derivatives are being investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-3-Propoxypyrrolidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

    ®-3-Propoxypyrrolidine: The enantiomer of (S)-3-Propoxypyrrolidine, which may have different biological activities.

    3-Methoxypyrrolidine: A similar compound with a methoxy group instead of a propoxy group.

    3-Ethoxypyrrolidine: Another analog with an ethoxy group.

Uniqueness: this compound is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer and other analogs. Its propoxy group also provides distinct chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(3S)-3-propoxypyrrolidine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1

InChI Key

PNUGVZIJVXDZCA-FJXQXJEOSA-N

Isomeric SMILES

CCCO[C@H]1CCNC1.Cl

Canonical SMILES

CCCOC1CCNC1.Cl

Origin of Product

United States

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